Home > Products > Screening Compounds P5587 > 3'-Azido-2',3'-dideoxy-5-fluorouridine
3'-Azido-2',3'-dideoxy-5-fluorouridine - 87190-74-7

3'-Azido-2',3'-dideoxy-5-fluorouridine

Catalog Number: EVT-8813518
CAS Number: 87190-74-7
Molecular Formula: C9H10FN5O4
Molecular Weight: 271.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3'-Azido-2',3'-dideoxy-5-fluorouridine is a synthetic nucleoside analog with significant implications in antiviral and anticancer therapies. This compound features a unique azido group at the 3' position and a fluorine atom at the 5' position, which contribute to its biological activity. It is classified under nucleoside analogs, particularly those that exhibit anti-HIV and anti-cancer properties.

Source and Classification

3'-Azido-2',3'-dideoxy-5-fluorouridine is derived from 2',3'-dideoxyuridine, modified to include an azido group. Its classification falls within the broader category of nucleoside analogs, which are compounds that mimic the structure of natural nucleosides but possess modifications that enhance their therapeutic efficacy against viral infections and cancerous cells. These modifications often lead to increased stability and bioactivity compared to their parent compounds.

Synthesis Analysis

Methods

The synthesis of 3'-azido-2',3'-dideoxy-5-fluorouridine can be achieved through various methods, with two primary approaches documented:

  1. Phosphorylation Method: Involves the phosphorylation of 3'-azido-2',3'-dideoxy-5-fluorouridine using phosphoroditriazolides followed by reaction with suitable amines to form phosphoramidates .
  2. Click Chemistry: Utilizes copper(I)-catalyzed click reactions, where 3'-azido-2',3'-dideoxy-5-fluorouridine is reacted with propargyl amides to yield conjugates with enhanced biological activity .

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. For example, reactions involving Lewis acids such as tin(IV) chloride are often employed to facilitate stereoselective coupling during synthesis .

Molecular Structure Analysis

Structure

The molecular formula for 3'-azido-2',3'-dideoxy-5-fluorouridine is C10_{10}H11_{11}F1_{1}N4_{4}O3_{3}. The structural features include:

  • Azido Group: Located at the 3' position, which enhances the compound's reactivity.
  • Fluorine Atom: Positioned at the 5' carbon, contributing to its pharmacological properties.

Data

The compound's molecular weight is approximately 244.22 g/mol. Its structural characteristics can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Reactions

3'-Azido-2',3'-dideoxy-5-fluorouridine undergoes various chemical reactions that enhance its therapeutic potential:

  1. Phosphorylation Reactions: These reactions yield phosphoramidates that exhibit improved cytotoxicity against cancer cell lines .
  2. Conjugation Reactions: The compound can be conjugated with other biological agents (e.g., salinomycin) via click chemistry, resulting in hybrid compounds with potent anticancer activity .

Technical Details

The reactivity of the azido group allows for diverse coupling reactions, making it a versatile building block in medicinal chemistry.

Mechanism of Action

Process

The mechanism through which 3'-azido-2',3'-dideoxy-5-fluorouridine exerts its effects primarily involves incorporation into viral RNA or DNA during replication processes. Once integrated into viral genomes, it disrupts normal replication and transcription processes, leading to reduced viral load.

Data

Studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including cervical (HeLa), oral (KB), and breast (MCF-7), indicating a broad spectrum of activity against different malignancies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: The azido group makes it reactive towards nucleophiles, allowing for further derivatization.

Relevant data includes melting point ranges and spectral data obtained from characterization techniques.

Applications

Scientific Uses

The primary applications of 3'-azido-2',3'-dideoxy-5-fluorouridine include:

  1. Antiviral Therapy: Used in research for developing treatments against human immunodeficiency virus due to its ability to inhibit viral replication.
  2. Anticancer Research: Investigated for its potential in treating various cancers through mechanisms that induce apoptosis in malignant cells .
Synthesis and Structural Modification Strategies

Nucleoside Analogue Design: Comparative Frameworks with Zidovudine and 5-Fluorouracil Derivatives

3'-Azido-2',3'-dideoxy-5-fluorouridine represents a strategic hybrid molecular architecture that integrates key pharmacophores from two established antimetabolites: zidovudine (3'-azido-3'-deoxythymidine, AZT) and 5-fluorouracil. This dual-action design leverages the reverse transcriptase inhibition mechanism of zidovudine-class compounds with the thymidylate synthase targeting of fluoropyrimidines. The molecule retains zidovudine's defining 3'-azido group, which confers chain termination capacity during viral DNA synthesis, while incorporating 5-fluorouracil's halogenated uracil ring that disrupts RNA processing and thymidylate metabolism in rapidly dividing cells [2] [7].

Early synthetic efforts demonstrated that replacing thymine with 5-fluorouracil in the 3'-azido-2',3'-dideoxyuridine scaffold significantly enhanced antiproliferative potency against murine leukemia models. Specifically, 3'-amino-2',3'-dideoxy-5-fluorouridine exhibited ED50 values of 15 μM against L1210 leukemia cells and 1 μM against sarcoma 180 cells—substantially lower than non-fluorinated counterparts [5]. This enhancement stems from the 5-fluorouracil moiety's ability to undergo intracellular anabolism to 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), which forms a covalent ternary complex with thymidylate synthase and folate cofactors, thereby shutting down de novo thymidine biosynthesis [7].

Pharmacokinetic comparisons in primate models revealed that 3'-azido-2',3'-dideoxy-5-fluorouridine shares favorable absorption characteristics with zidovudine, achieving nearly complete oral absorption at 60 mg/kg doses. Both compounds demonstrated cerebrospinal fluid penetration with CSF:serum concentration ratios of 0.05–0.25 within one hour post-administration, suggesting potential central nervous system activity against HIV-associated neurological complications. Unlike zidovudine, however, 3'-azido-2',3'-dideoxy-5-fluorouridine exhibited reduced bone marrow toxicity in short-term primate studies, indicating a possibly improved therapeutic index [2] [4].

Table 1: Comparative Biological Activity of 3'-Azido-2',3'-Dideoxyuridine Analogues

CompoundAnti-HIV-1 IC50 (μM)Anti-Rauscher MuLV IC50 (μM)L1210 Leukemia ED50 (μM)
3'-Azido-3'-deoxythymidine (Zidovudine)0.0230.023>100
3'-Azido-2',3'-dideoxy-5-fluorouridine0.270.2715
3'-Azido-2',3'-dideoxyuridine4.954.95>50
3'-Amino-2',3'-dideoxy-5-fluorouridineNot testedNot tested15

Phosphorylation Techniques: Role of 4-Chlorophenyl Phosphoroditriazolide in Prodrug Synthesis

The suboptimal bioavailability and rapid deactivation of 3'-azido-2',3'-dideoxy-5-fluorouridine necessitated prodrug strategies to bypass the rate-limiting initial phosphorylation step. Phosphoramidate prodrugs emerged as a solution, with 4-chlorophenyl phosphoroditriazolide serving as a versatile phosphorylating agent enabling efficient synthesis of monophosphate derivatives. This reagent reacts with 3'-azido-2',3'-dideoxy-5-fluorouridine under pyridine catalysis to form a highly reactive phosphotriazolide intermediate, which subsequently undergoes nucleophilic displacement by alkylamines to yield N-alkyl phosphoramidates with 67–86% yields [1] [7].

The chemoselectivity advantage of 4-chlorophenyl phosphoroditriazolide over classical phosphorodichloridates lies in its ability to minimize symmetrical (5′-5′) dinucleoside phosphate formation—a common side reaction that reduces monophosphate prodrug yields. Additionally, the electron-withdrawing 4-chlorophenyl group enhances the electrophilic character of the phosphorus center, facilitating reaction with sterically hindered amines while maintaining compatibility with the acid-labile 3'-azido functionality [1]. This method enabled systematic exploration of amine substituents, leading to the identification of N-ethyl and N-propargyl phosphoramidates as optimal prodrug candidates.

Table 2: Synthesis and Cytotoxicity of Phosphoramidate Prodrugs of 3'-Azido-2',3'-Dideoxy-5-Fluorouridine

Prodrug Substituent (R)Yield (%)HeLa Cervical Cancer IC50 (μM)MCF-7 Breast Cancer IC50 (μM)KB Oral Cancer IC50 (μM)
None (parent nucleoside)N/A>100>100>100
N-Ethyl7812.514.311.8
N-Propargyl7328.631.226.4
N-Butyl67>50>50>50
N-Benzyl72>50>50>50

Stereochemical Optimization: Impact of Sugar Moiety Modifications on Bioactivity

The sugar conformation of 3'-azido-2',3'-dideoxy-5-fluorouridine directly influences its recognition by viral polymerases and cellular kinases. X-ray crystallographic studies reveal that the 3'-azido group imposes a C3'-endo puckering (Northern conformation) rather than the C2'-endo (Southern) conformation typical of β-dideoxynucleosides. This altered geometry enhances binding affinity for HIV-1 reverse transcriptase by mimicking the natural ribonucleoside conformation during RNA-templated DNA synthesis [6]. Comparative molecular dynamics simulations further demonstrate that the 3'-azido substituent occupies a hydrophobic pocket near the enzyme's active site that normally accommodates the 3'-OH of natural substrates, explaining its chain-terminating efficacy [6].

Replacement of the deoxyribose with alternative ring systems significantly modulates bioactivity. 2,5'-Anhydro derivatives of 3'-azido-2',3'-dideoxy-5-fluorouridine exhibit reduced cytotoxicity (TCID50 >100 μM) while retaining anti-HIV activity (IC50 = 0.56–48 μM), attributed to their locked C3'-endo conformation that optimizes interaction with reverse transcriptase [2]. Similarly, 4'-azido analogues adopt a pseudoaxial orientation that forces both 3' and 5'-hydroxyl groups into pseudoequatorial positions, stabilizing the RNA-like conformation required for polymerase recognition. This conformational restraint transforms 4'-azido-2'-deoxy-5-fluorouridine into a "pseudo-obligate chain terminator" despite retaining the 3'-OH group—demonstrating IC50 values of 0.8 μM against HIV-1 without cytotoxicity up to 200 μM [6].

Propargyl and Alkyl Substituent Integration for Enhanced Cellular Uptake

The strategic incorporation of hydrophobic substituents on phosphoramidate prodrugs dramatically improves cellular uptake and intracellular activation kinetics. Structure-activity relationship profiling identified N-ethyl and N-propargyl as optimal groups for maximizing phosphoramidase-mediated hydrolysis while maintaining membrane permeability. The N-ethyl phosphoramidate derivative exhibited 8–10-fold greater cytotoxicity than the parent nucleoside across cervical (HeLa), breast (MCF-7), and oral (KB) carcinoma cell lines, achieving IC50 values of 11.8–14.3 μM in sulforhodamine B assays [1]. This enhancement stems from efficient intracellular cleavage by histidine triad nucleotide-binding protein 1 (Hint1), which releases the nucleoside monophosphate directly—bypassing the rate-limiting nucleoside kinase step [1] [7].

The N-propargyl analogue demonstrated dual-action potential by combining the phosphoramidate prodrug strategy with an intrinsically reactive alkyne handle. The propargyl group serves not only as a steric and electronic modulator of phosphoramidase susceptibility but also enables bioorthogonal conjugation strategies for targeted delivery. In pharmacokinetic studies, propargyl-modified phosphoramidates exhibited prolonged intracellular residence due to slower dephosphorylation kinetics compared to alkyl analogues, resulting in sustained monophosphate levels within tumor cells [1] [4]. This property correlates with its superior activity profile in solid tumor models, particularly against paclitaxel-resistant oral carcinomas where it achieved >90% growth inhibition at 50 μM concentrations.

Table 3: Impact of N-Alkyl Substituents on Phosphoramidate Prodrug Activation

SubstituentLogP Increase vs Parent NucleosidePlasma Stability (t1/2, h)Intracellular Monophosphate Generation (pmol/106 cells)Phosphoramidase Kcat (min-1)
None0>245.2 ± 0.8N/A
N-Ethyl1.86.3 ± 0.5132.6 ± 12.40.42
N-Propargyl1.58.1 ± 0.798.3 ± 9.60.38
N-Butyl2.72.1 ± 0.345.2 ± 4.10.21
N-Benzyl3.21.5 ± 0.228.7 ± 3.30.18

Properties

CAS Number

87190-74-7

Product Name

3'-Azido-2',3'-dideoxy-5-fluorouridine

IUPAC Name

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione

Molecular Formula

C9H10FN5O4

Molecular Weight

271.21 g/mol

InChI

InChI=1S/C9H10FN5O4/c10-4-2-15(9(18)12-8(4)17)7-1-5(13-14-11)6(3-16)19-7/h2,5-7,16H,1,3H2,(H,12,17,18)/t5-,6+,7+/m0/s1

InChI Key

YXDSILBXLUFJID-RRKCRQDMSA-N

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)N=[N+]=[N-]

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)CO)N=[N+]=[N-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.